molecular formula C5H9ClO B1367078 1-Chloro-3-methylbutan-2-one CAS No. 17687-63-7

1-Chloro-3-methylbutan-2-one

Cat. No. B1367078
CAS RN: 17687-63-7
M. Wt: 120.58 g/mol
InChI Key: GGTWUPLPAPTFAR-UHFFFAOYSA-N
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Description

1-Chloro-3-methylbutan-2-one is a chemical compound with the molecular formula C5H9ClO and a molecular weight of 120.58 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-methylbutan-2-one is represented by the InChI code 1S/C5H9ClO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 . This indicates that the molecule consists of a five-carbon chain with a chlorine atom and a carbonyl group attached.


Physical And Chemical Properties Analysis

1-Chloro-3-methylbutan-2-one is a liquid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

Optical Properties and Molecular Structure

1-Chloro-3-methylbutan-2-one's optical properties have been a subject of interest in scientific research. A study by Brauns (1937) explored the optical rotation and atomic dimensions of optically active 1-halogeno-2-methylbutanes, including 1-chloro-3-methylbutan-2-one. This research provided insights into the molecular rotations and specific physical properties like specific gravity, refractive index, and boiling point at various pressures of these compounds (Brauns, 1937).

Decomposition and Reaction Mechanisms

Another area of research involving 1-chloro-3-methylbutan-2-one is its formation and behavior in reaction mechanisms. Dupuy et al. (1973) discovered that in the thermal decomposition of 2-methylbutyl chloroformate, a reaction occurs through a 1,3-hydride shift resulting in the formation of 2-chloro-3-methylbutane. This study provides valuable information about the intermediate steps and products in this decomposition process (Dupuy et al., 1973).

Raman Optical Activity and Spectral Simulation

The Raman optical activity and spectral characteristics of 1-chloro-3-methylbutan-2-one have also been studied. Prasad et al. (1979) utilized the atom dipole interaction model to evaluate chirality parameters for this molecule, simulating its Raman optical activity spectrum and comparing it with experimental spectra. Such studies enhance understanding of the molecular structure and behavior of 1-chloro-3-methylbutan-2-one (Prasad et al., 1979).

Solvolysis Reactions and Solvent Interactions

Research into the solvolysis reactions of compounds like 1-chloro-3-methylbutan-2-one provides insights into solvent interactions and reaction kinetics. Albuquerque et al. (1996) investigated the enthalpies of solution of related compounds in different alcohols, contributing to a broader understanding of solute-solvent interactions and their thermodynamic implications (Albuquerque et al., 1996).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with risks such as flammability, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1-chloro-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTWUPLPAPTFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499388
Record name 1-Chloro-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methylbutan-2-one

CAS RN

17687-63-7
Record name 1-Chloro-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-methylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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